Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride

Anti-tubercular drug discovery Enoyl-ACP reductase inhibition Structure-activity relationship

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride (CAS 1171354-98-5; molecular formula C₁₁H₁₇ClN₂O₅S; MW 324.78 g/mol) is a heterocyclic sulfonamide building block comprising a furan-2-carboxylate ethyl ester core linked via a sulfonyl bridge to a piperazine ring, supplied as the hydrochloride salt. The compound belongs to the sulfonylpiperazine class, a privileged scaffold in medicinal chemistry with documented applications across anti-tubercular, antibacterial, and antiparasitic drug discovery programs.

Molecular Formula C11H17ClN2O5S
Molecular Weight 324.78
CAS No. 1171354-98-5
Cat. No. B2766778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride
CAS1171354-98-5
Molecular FormulaC11H17ClN2O5S
Molecular Weight324.78
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2.Cl
InChIInChI=1S/C11H16N2O5S.ClH/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13;/h3-4,12H,2,5-8H2,1H3;1H
InChIKeyQNMJYUUBCJZDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride (CAS 1171354-98-5): Structural Identity and Procurement Baseline


Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride (CAS 1171354-98-5; molecular formula C₁₁H₁₇ClN₂O₅S; MW 324.78 g/mol) is a heterocyclic sulfonamide building block comprising a furan-2-carboxylate ethyl ester core linked via a sulfonyl bridge to a piperazine ring, supplied as the hydrochloride salt . The compound belongs to the sulfonylpiperazine class, a privileged scaffold in medicinal chemistry with documented applications across anti-tubercular, antibacterial, and antiparasitic drug discovery programs [1][2]. It is commercially available from multiple independent suppliers at a standardized purity specification of 95% (HPLC), typically as a crystalline solid stored under ambient conditions .

Why Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride Cannot Be Generically Substituted: Structural Determinants of Differential Performance


Substitution within the sulfonylpiperazine furan carboxylate series is non-trivial because three structural features jointly govern pharmacological behavior: (i) the sulfonyl linker geometry, which alters hydrogen-bond basicity and metabolic stability by approximately 100-fold in IC₅₀ when compared to carbonyl-linked analogs [1]; (ii) the furan versus benzofuran core, where computational ADME profiling and molecular docking against PDB targets 4UGC, 5ZBH, and 6UP8 reveal distinct binding poses and predicted pharmacokinetic parameters between furan sulfonyl piperazine (FSP) and its benzene/ethyl sulfonyl counterparts [2]; and (iii) the hydrochloride salt form, which enhances aqueous solubility and solid-state stability relative to the free base (CAS 1171814-35-9), a critical factor for reproducible biological assay preparation . These interdependent structural variables mean that even closely related analogs—ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, 5-(piperazine-1-sulfonyl)furan-2-carboxamide, or the free base form—cannot be assumed interchangeable without quantitative verification.

Quantitative Differentiation Evidence for Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride: Comparator-Anchored Analysis


Sulfonyl Linker versus Carbonyl Linker: ~100-Fold Differential in Biochemical IC₅₀ Within the Piperazine-Furan Scaffold Class

In a systematic SAR study of piperazine derivatives targeting Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, substitution of the carbonyl (-C=O) linker with a sulfonyl (-SO₂-) group between the piperazine ring and the aromatic scaffold resulted in an approximately 100-fold increase in IC₅₀ value, attributed to reduced hydrogen-bond basicity of the sulfonamide versus the amide group [1]. This finding establishes that the sulfonyl linkage—a defining structural feature of the target compound—confers a quantitatively distinct biochemical interaction profile compared to carbonyl-linked analogs such as 1-(furan-2-carbonyl)piperazine derivatives. Users evaluating piperazine-furan conjugates for enzyme inhibition programs must account for this order-of-magnitude potency differential.

Anti-tubercular drug discovery Enoyl-ACP reductase inhibition Structure-activity relationship

Furan Sulfonyl Piperazine (FSP) versus Benzene/Ethyl Sulfonyl Piperazine: Comparative Computational ADME and Molecular Docking Profiles

A quantum computational study directly compared furan sulfonyl piperazine (FSP), benzene sulfonyl piperazine (BSP), and ethyl sulfonyl piperazine (ESP) using DFT/B3LYP/6-311++G(d,p) optimization, ADME parameter prediction, and molecular docking against three protein targets (PDB IDs: 4UGC, 5ZBH, 6UP8) [1]. FSP exhibited a distinct topological profile in Electron Localization Function (ELF) and Local Orbital Locator (LOL) analyses compared to BSP and ESP, indicating different electron density distributions that influence receptor binding. ADME parameters confirmed FSP's viability as a drug candidate scaffold, with predicted drug-likeness properties distinguishable from the benzene and ethyl analogs. Molecular docking revealed FSP-specific binding interactions with all three protein targets, establishing that the furan heterocycle imparts computationally resolvable differences in predicted target engagement versus non-furan sulfonyl piperazine comparators.

Computational drug design ADME prediction Molecular docking Piperazine SAR

Hydrochloride Salt versus Free Base: Aqueous Solubility Enhancement for Reproducible Biological Assay Preparation

The target compound is supplied as the hydrochloride salt (CAS 1171354-98-5, MW 324.78, C₁₁H₁₇ClN₂O₅S), which differs from the free base form (CAS 1171814-35-9, MW 288.32, C₁₁H₁₆N₂O₅S) by the addition of one equivalent of HCl . For piperazine-containing sulfonamides, hydrochloride salt formation is a well-established strategy to increase aqueous solubility—a representative piperazine sulfonyl hydrochloride analog demonstrates solubility of <45 mg/mL in water compared to sparing solubility (0.1–1 mg/mL at pH 7) for the corresponding free base form . The hydrochloride salt also improves solid-state storage stability and facilitates precise gravimetric handling for dose-response studies. The free base (CAS 1171814-35-9) lacks the protonated piperazine nitrogen, which may result in reduced aqueous solubility and altered dissolution kinetics, potentially compromising assay reproducibility if substituted without verification.

Salt form selection Aqueous solubility Assay reproducibility Formulation

Standardized Commercial Purity Specification (95% HPLC): Multi-Vendor Consistency Enabling Cross-Study Reproducibility

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride is consistently supplied at a minimum purity specification of 95% (HPLC) across multiple independent vendors, including AKSci (Cat. 0556DE), Leyan (Cat. 2004885), Enamine (Cat. EN300-39530), and Santa Cruz Biotechnology (Cat. sc-353514) . This multi-supplier standardization at the 95% purity threshold exceeds the typical 90–93% purity offered for less common sulfonylpiperazine analogs such as methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride . Consistent purity across orthogonal supply chains reduces inter-lot variability and supports cross-study reproducibility—a critical factor for procurement in lead optimization programs where batch-to-batch consistency directly impacts SAR interpretation.

Quality control Procurement standardization Assay reproducibility Chemical purity

Furan Scaffold Replaceability in Antiplasmodial Piperazine Sulfonamides: Evidence That Furan Retention Is Permissive for Activity

In a structure-activity relationship study of piperazine sulfonamides with antiplasmodial activity against Plasmodium falciparum, Martyn et al. (2010) demonstrated that the furan ring could be replaced with no loss of activity, whereas replacement of the thiourea group led to significant activity loss and nitrophenyl replacement resulted in partial activity reduction [1]. This finding has a dual implication for the target compound: (a) the furan scaffold is pharmacophorically permissive—meaning that furan-containing analogs such as ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride can serve as viable starting points for further optimization without the scaffold itself imposing an activity penalty; and (b) this permissiveness is not universal across all piperazine sulfonamide chemotypes (thiourea is essential), meaning that users cannot simply substitute any piperazine sulfonamide scaffold and expect equivalent antiplasmodial activity. The target compound's furan-2-carboxylate ester framework occupies a distinct chemical space within this permissive scaffold region.

Antimalarial drug discovery Plasmodium falciparum Scaffold hopping Piperazine sulfonamide

Benzofuran versus Furan Scaffold: Distinct DNA GyraseB Inhibition Profiles

The benzofuran analog—ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate—was identified as a Mycobacterium tuberculosis DNA gyraseB inhibitor through medium-throughput screening, with the most potent lead (compound 22) exhibiting an IC₅₀ of 3.2 ± 0.15 μM against M. smegmatis DNA gyraseB and 0.81 ± 0.24 μM in the MTB supercoiling assay [1]. The target compound differs from this benzofuran series by two critical structural features: (i) replacement of the benzofuran core with a furan ring, altering π-stacking capacity and molecular volume; and (ii) introduction of the sulfonyl linker replacing the direct piperazine-C5 attachment. These structural differences are expected to produce quantifiably distinct DNA gyraseB inhibition profiles, as the benzofuran series' SAR was optimized specifically around the benzofuran-piperazine direct linkage, and the furan-sulfonyl-piperazine architecture of the target compound occupies a different region of chemical space not represented in the benzofuran SAR optimization.

Anti-tubercular drug discovery DNA gyraseB inhibition Scaffold comparison Mycobacterium tuberculosis

Optimal Application Scenarios for Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride in Research and Industrial Procurement


Anti-Tubercular Lead Discovery: Screening Sulfonylpiperazine-Furan Chemotypes Against M. tuberculosis DNA GyraseB

The target compound serves as a structurally differentiated entry point for M. tuberculosis DNA gyraseB inhibitor screening, occupying chemical space orthogonal to the established benzofuran-2-carboxylate series (lead IC₅₀ = 3.2 μM against M. smegmatis gyraseB) [1]. The sulfonyl linker—shown to alter biochemical potency by ~100-fold compared to carbonyl-linked piperazine analogs in related enzyme targets [2]—may confer a distinct inhibition mechanism. Procurement of the hydrochloride salt (≥95% purity) ensures consistent dissolution for high-throughput screening workflows.

Computational Chemistry and Structure-Based Drug Design: Furan Sulfonyl Piperazine as a Privileged Docking Scaffold

Furan sulfonyl piperazine (FSP) has been computationally validated via DFT optimization, ADME prediction, and molecular docking against three therapeutically relevant protein targets (PDB: 4UGC, 5ZBH, 6UP8), with its topological (ELF/LOL) and electronic properties quantitatively differentiated from ethyl and benzene sulfonyl piperazine analogs [3]. The target compound is the appropriate procurement choice for computational chemistry groups seeking to experimentally validate in silico predictions generated from the FSP scaffold model.

Antiplasmodial SAR Expansion: Exploring Furan-Tolerant Piperazine Sulfonamide Space

The furan scaffold within piperazine sulfonamides has been demonstrated to be pharmacophorically permissive for antiplasmodial activity against P. falciparum, showing no loss of activity upon furan replacement in hit-to-lead optimization [4]. The target compound's furan-2-carboxylate ethyl ester architecture provides a synthetically tractable handle for further derivatization (ester hydrolysis to carboxylic acid, amidation, or transesterification), making it a strategic building block for antimalarial medicinal chemistry programs.

Antibacterial Drug Discovery: Sulfonylpiperazine Building Block for Broad-Spectrum Antimicrobial Screening

N-Sulfonated derivatives of (2-furoyl)piperazine have demonstrated low minimum inhibitory concentration (MIC) values against pathogenic bacteria, with antibacterial potency comparable to ciprofloxacin in head-to-head screening [5]. The target compound—containing both the furan and sulfonylpiperazine pharmacophores—is directly alignable with this validated antibacterial chemotype and can serve as a core scaffold for further sulfonamide library synthesis targeting methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens.

Quote Request

Request a Quote for Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.